molecular formula C16H16N6O3 B12636114 N-[(6-Amino-9H-purin-9-yl)acetyl]-L-phenylalanine CAS No. 921197-82-2

N-[(6-Amino-9H-purin-9-yl)acetyl]-L-phenylalanine

Cat. No.: B12636114
CAS No.: 921197-82-2
M. Wt: 340.34 g/mol
InChI Key: MCDYGLBVMARBSC-NSHDSACASA-N
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Description

N-[(6-Amino-9H-purin-9-yl)acetyl]-L-phenylalanine is a hybrid molecule combining a purine scaffold with an L-phenylalanine residue via an acetyl linker. The purine moiety (6-amino-9H-purine) is structurally analogous to adenine, a fundamental component of nucleic acids, while the L-phenylalanine component introduces chirality and aromatic functionality. This compound is hypothesized to exhibit bioactivity relevant to nucleotide metabolism, enzyme inhibition, or receptor modulation, given its structural resemblance to endogenous purine derivatives and amino acid conjugates .

Synthetic routes for analogous compounds (e.g., purine-linked phosphonates) involve coupling reactions between activated purines and amino acid derivatives under microwave-assisted or heated conditions, often using catalysts like DIPEA ().

Properties

CAS No.

921197-82-2

Molecular Formula

C16H16N6O3

Molecular Weight

340.34 g/mol

IUPAC Name

(2S)-2-[[2-(6-aminopurin-9-yl)acetyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C16H16N6O3/c17-14-13-15(19-8-18-14)22(9-20-13)7-12(23)21-11(16(24)25)6-10-4-2-1-3-5-10/h1-5,8-9,11H,6-7H2,(H,21,23)(H,24,25)(H2,17,18,19)/t11-/m0/s1

InChI Key

MCDYGLBVMARBSC-NSHDSACASA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)CN2C=NC3=C(N=CN=C32)N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CN2C=NC3=C(N=CN=C32)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(6-Amino-9H-purin-9-yl)acetyl]-L-phenylalanine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[(6-Amino-9H-purin-9-yl)acetyl]-L-phenylalanine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the purine or phenylalanine moieties, while reduction may produce reduced forms of the compound.

Mechanism of Action

The mechanism of action of N-[(6-Amino-9H-purin-9-yl)acetyl]-L-phenylalanine involves its interaction with specific molecular targets and pathways. The purine derivative may interact with nucleic acids or enzymes involved in nucleotide metabolism, while the L-phenylalanine moiety may influence protein synthesis and function . The compound’s effects are mediated through these interactions, leading to various biochemical and physiological outcomes.

Comparison with Similar Compounds

Key Observations :

  • Backbone Flexibility : The acetyl linker in the target compound allows conformational flexibility, whereas ester-linked prodrugs (e.g., compound 26 in ) prioritize hydrolytic activation .
  • Bioactivity: Boron-containing phenylalanine derivatives () show enhanced cytotoxicity compared to non-boronated analogs, suggesting the target compound’s purine moiety may similarly modulate activity .
  • Metabolic Stability : Methyl ester derivatives (e.g., compound 3 in ) exhibit rapid hydrolysis in vivo, whereas acetyl-linked structures may resist enzymatic cleavage .

Cholesterol-Lowering Activity

L-Phenylalanine methyl ester derivatives (e.g., compound 25 in ) reduce serum cholesterol by 39% at 8 mg/kg/day, comparable to boron-containing analogs ().

Antibacterial Prodrugs

Bis(L-phenylalanine isopropyl ester) prodrugs () demonstrate 56–74% yields in synthesis, with phosphonate groups enhancing bacterial membrane penetration. The target compound’s acetyl group may simplify synthesis but reduce prodrug efficiency .

Cytotoxicity

N-[(Trimethylamineboryl)-carbonyl]-L-phenylalanine (compound 2 in ) shows superior cytotoxicity in lung cancer cells (A549) compared to its parent compound. This highlights the importance of functional group selection; the target compound’s purine moiety could similarly enhance targeting of nucleic acid synthesis pathways .

Biological Activity

N-[(6-Amino-9H-purin-9-yl)acetyl]-L-phenylalanine is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This compound, with the molecular formula C16H16N6O3C_{16}H_{16}N_{6}O_{3} and a molecular weight of approximately 340.34 g/mol, is a derivative of phenylalanine modified by the addition of an acetyl group linked to a purine base structure.

Research indicates that this compound may exhibit biological activities through several mechanisms:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound could inhibit certain enzymes involved in metabolic pathways, potentially affecting lipid metabolism and providing insights into its role in metabolic disorders .
  • Antioxidant Properties : The compound has shown potential antioxidant activity, which can mitigate oxidative stress in biological systems. This is particularly relevant in neurodegenerative diseases where oxidative damage is a contributing factor .
  • Neuroprotective Effects : Given its structural similarity to purines, there is speculation regarding its neuroprotective capabilities. Some studies have indicated that compounds with similar structures can promote neuronal survival under stress conditions .

Study 1: Antioxidant Activity

A study conducted on the antioxidant properties of various derivatives of phenylalanine, including this compound, showed significant inhibition of lipid peroxidation. This suggests that the compound may play a role in protecting cellular membranes from oxidative damage, which is crucial in conditions like Alzheimer's disease .

Study 2: Enzyme Inhibition

Another study focused on the inhibition of specific metabolic enzymes by this compound. The results indicated that it could effectively reduce the activity of lipoxygenase, an enzyme implicated in inflammatory processes. This finding supports the potential use of this compound as a therapeutic agent in inflammatory diseases .

Table 1: Summary of Biological Activities

Activity Mechanism Reference
AntioxidantInhibition of lipid peroxidation
Enzyme inhibitionReduction of lipoxygenase activity
NeuroprotectionPotential promotion of neuronal survival

Future Directions

Further research is warranted to fully elucidate the biological mechanisms and therapeutic potentials of this compound. Specifically, clinical trials are needed to assess its efficacy and safety in human subjects.

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